Methyl 4-(1-hydroxypropan-2-yl)benzoate
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Overview
Description
Methyl 4-(1-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a hydroxypropan-2-yl substituent on the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-hydroxypropan-2-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(1-hydroxypropan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 4-(1-oxopropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 4-(1-hydroxypropan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(1-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Methyl 4-(1-hydroxypropan-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the hydroxypropan-2-yl substituent, resulting in different reactivity and applications.
Ethyl 4-(1-hydroxypropan-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
Methyl 4-(2-hydroxypropan-2-yl)benzoate: Isomeric form with the hydroxy group on a different carbon, affecting its reactivity and interactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-(1-hydroxypropan-2-yl)benzoate |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
GJTFOQAALQGXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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